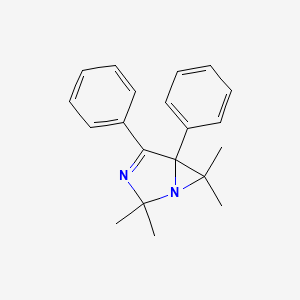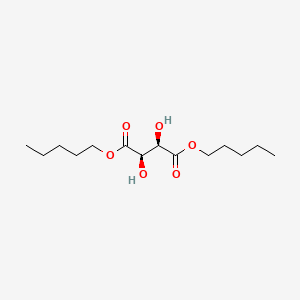![molecular formula C19H30O4 B12813937 2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)
2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone is a chemical compound with the molecular formula C19H30O4 and a molecular weight of 322.44. It is a derivative of benzoquinone, characterized by the presence of two methoxy groups and an undecyl chain. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone typically involves the alkylation of 2,5-dimethoxy-1,4-benzoquinone with an undecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzoquinones depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: In studies of cellular respiration and electron transport chains.
Industry: Used in the development of new materials and as a component in certain biochemical assays
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone involves its redox activity. It can undergo reversible oxidation and reduction, making it a useful electron carrier in biochemical systems. The compound interacts with various molecular targets, including enzymes involved in redox reactions, and can modulate their activity by altering the redox state of the system .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-1,4-benzoquinone
- 2,5-Dimethyl-1,4-benzoquinone
- 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Uniqueness
2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone is unique due to the presence of the long undecyl chain, which imparts distinct physical and chemical properties compared to other benzoquinone derivatives. This long alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it particularly useful in certain biochemical and industrial applications .
Properties
Molecular Formula |
C19H30O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,5-dimethoxy-3-undecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O4/c1-4-5-6-7-8-9-10-11-12-13-15-18(21)17(22-2)14-16(20)19(15)23-3/h14H,4-13H2,1-3H3 |
InChI Key |
AUSJVHOZNUUITQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
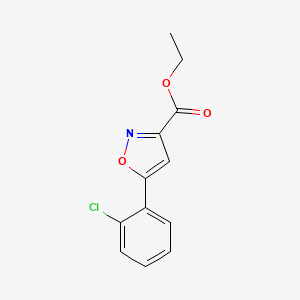
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
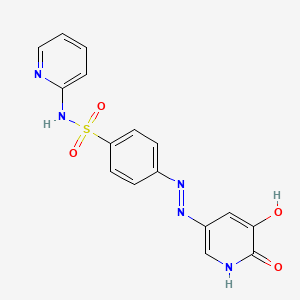
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
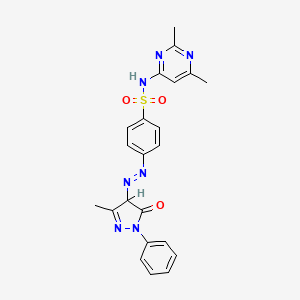
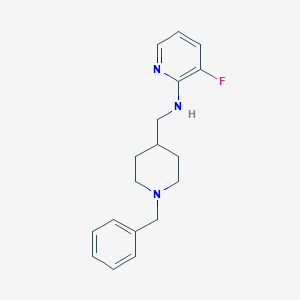

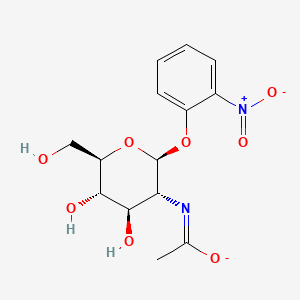
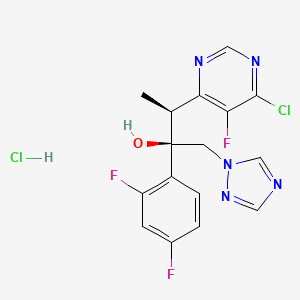
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
